molecular formula C12H27NO2 B3044615 2,2'-(Octan-2-ylimino)diethanol CAS No. 10026-76-3

2,2'-(Octan-2-ylimino)diethanol

Cat. No.: B3044615
CAS No.: 10026-76-3
M. Wt: 217.35 g/mol
InChI Key: NUCZOIATZLEWPH-UHFFFAOYSA-N
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Description

2,2'-(Octan-2-ylimino)diethanol (CAS No. 15520-05-5), also known as octyldiethanolamine, is a nitrogen-containing diethanolamine derivative with the molecular formula C₁₂H₂₇NO₂ . Structurally, it consists of an octyl chain (C₈H₁₇) linked to two ethanolamine groups via an imino group. This compound is synthesized through the reaction of octylamine with ethylene oxide or via condensation reactions under controlled conditions . It is commonly utilized in surfactants, corrosion inhibitors, and as an intermediate in macrocyclic compound synthesis .

Key physicochemical properties include:

  • Molecular weight: 229.35 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Solubility: Miscible in polar solvents (e.g., water, ethanol) due to hydroxyl and amine functional groups .

Properties

CAS No.

10026-76-3

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

2-[2-hydroxyethyl(octan-2-yl)amino]ethanol

InChI

InChI=1S/C12H27NO2/c1-3-4-5-6-7-12(2)13(8-10-14)9-11-15/h12,14-15H,3-11H2,1-2H3

InChI Key

NUCZOIATZLEWPH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)N(CCO)CCO

Canonical SMILES

CCCCCCC(C)N(CCO)CCO

Other CAS No.

10026-76-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

n-Hexyl-2,2'-iminodiethanol (CAS No. 6752-33-6)
  • Formula: C₁₀H₂₃NO₂
  • Molecular weight : 189.30 g/mol
  • Key difference : Shorter hexyl (C₆H₁₃) chain reduces hydrophobicity compared to the octyl variant. This results in lower viscosity and enhanced water solubility .
  • Applications : Less prevalent in industrial surfactants but used in niche polymer synthesis .
Stearyldiethanolamine (2,2'-(Octadecylazanediyl)diethanol)
  • Formula: C₂₂H₄₇NO₂
  • Molecular weight : 357.62 g/mol
  • Key difference : Longer stearyl (C₁₈H₃₇) chain increases hydrophobicity, making it suitable for antimicrobial coatings and hydrophobic film formulations .
  • Melting point : Higher than octyl derivatives (>100°C) due to increased van der Waals interactions .
Comparative Data Table
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Melting Point (°C) Key Applications
2,2'-(Octan-2-ylimino)diethanol C₁₂H₂₇NO₂ 229.35 C₈ Liquid at RT Surfactants, macrocycles
n-Hexyl-2,2'-iminodiethanol C₁₀H₂₃NO₂ 189.30 C₆ 45–50 Polymer intermediates
Stearyldiethanolamine C₂₂H₄₇NO₂ 357.62 C₁₈ >100 Antimicrobial films

Aromatic vs. Aliphatic Substituents

2,2′-(Phenylimino)diethanol
  • Formula: C₁₀H₁₅NO₂
  • Molecular weight : 181.23 g/mol
  • Key difference : A phenyl group introduces rigidity and π-π interactions, reducing solubility in water but enhancing thermal stability.
  • Melting point : 56–57°C , higher than aliphatic analogs due to crystalline packing.
  • Applications : Precursor for iodinated compounds and macrocycles .
2,2′-[(4-Methoxyphenyl)azanediyl]diethanol
  • Formula: C₁₁H₁₇NO₃
  • Molecular weight : 211.26 g/mol
  • Key difference : Methoxy (-OCH₃) group increases electron density, altering reactivity in electrophilic substitutions.
  • Melting point : 70–71°C , higher than phenyl derivative due to polar substituent.

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